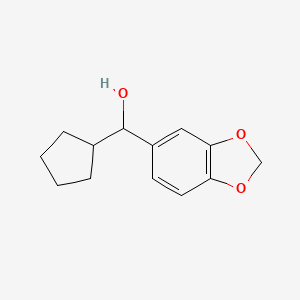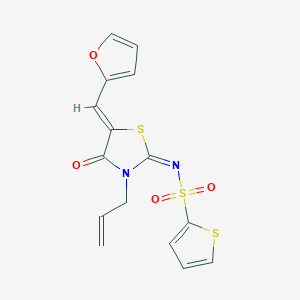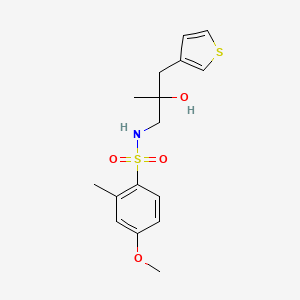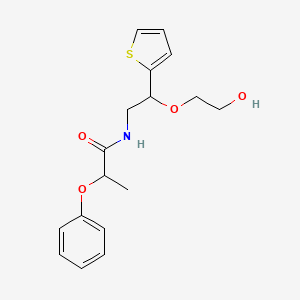
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide acts as a potent and selective inhibitor of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, it modulates the Wnt signaling pathway, which plays a crucial role in the regulation of these cellular processes.
Biochemical and Physiological Effects:
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. It also reduces amyloid-beta accumulation and tau hyperphosphorylation in Alzheimer's disease by inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide-mediated tau phosphorylation and promoting tau dephosphorylation. In diabetes, it improves glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide-mediated insulin resistance.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its potency and selectivity as a N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitor, which makes it a valuable tool for studying the role of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide in various cellular processes. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One direction is the development of more potent and selective N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitors for therapeutic applications in various diseases. Another direction is the investigation of the potential off-target effects of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide and the development of strategies to minimize these effects. Additionally, the study of the downstream targets of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide and their roles in various cellular processes may provide new insights into the mechanisms of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitors.
Synthesis Methods
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 2-bromoethyl thiophene-2-carboxylate, followed by the reaction of the resulting compound with 2-phenoxypropanoic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has neuroprotective effects by reducing amyloid-beta accumulation and tau hyperphosphorylation in Alzheimer's disease. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetes.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13(22-14-6-3-2-4-7-14)17(20)18-12-15(21-10-9-19)16-8-5-11-23-16/h2-8,11,13,15,19H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDVQCBJWUYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)OCCO)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2711591.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)

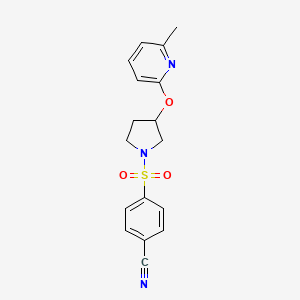
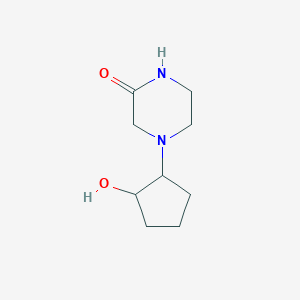
![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)
![6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2711600.png)
![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)
